molecular formula C6H7N3 B12929638 4-Ethynyl-1-methyl-1H-pyrazol-3-amine

4-Ethynyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B12929638
M. Wt: 121.14 g/mol
InChI Key: QUYAQUWNFALUDJ-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methyl-1H-pyrazol-3-amine is a biochemical reagent belonging to the pyrazole family of heterocyclic compounds, characterized by a five-membered ring with two nitrogen atoms. This compound is specifically functionalized with an ethynyl group and an amine group, making it a valuable building block in medicinal chemistry and drug discovery research. The presence of the ethynyl group is particularly significant, as it enables participation in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows researchers to efficiently conjugate the molecule to azide-containing biomolecules or other scaffolds, facilitating the synthesis of more complex compounds for screening or probe development. Pyrazole derivatives are extensively studied for their diverse biological activities. Recent research highlights the potential of similar pyrazolo[3,4-d]pyrimidine derivatives as potent anti-proliferative agents against human colorectal adenocarcinoma and lung carcinoma cell lines . Furthermore, heterocyclic compounds incorporating pyrazole moieties have demonstrated significant anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process . The unique structure of this compound suggests its potential as a core scaffold or intermediate for designing novel therapeutic agents targeting these pathways. Its primary research value lies in its application as a key synthetic intermediate for the development of potential anticancer and anti-inflammatory agents, as well as its utility in chemical biology for bioconjugation and probe synthesis. The product is intended for research purposes only and is not for diagnostic or therapeutic use. All in-depth experimental procedures, including handling, storage, and safety precautions, should be reviewed in the corresponding Material Safety Data Sheet (MSDS).

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

4-ethynyl-1-methylpyrazol-3-amine

InChI

InChI=1S/C6H7N3/c1-3-5-4-9(2)8-6(5)7/h1,4H,2H3,(H2,7,8)

InChI Key

QUYAQUWNFALUDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-amino-1-methyl-1H-pyrazole with ethynyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

4-Ethynyl-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 4-Ethynyl-1-methyl-1H-pyrazol-3-amine and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis Highlights References
This compound Ethynyl (C4), Methyl (N1) C₆H₇N₃ 121.14 Hypothesized high reactivity due to ethynyl group; potential for click chemistry applications N/A
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine Ethoxy (C5), Ethyl (C3), Methyl (N1) C₈H₁₅N₃O 169.22 CAS 1497999-11-7; synthesized as a pharmaceutical intermediate .
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Ethyl (N1), CF₃ (C3) C₆H₈F₃N₃ 179.14 Lipophilic due to CF₃; research use only (CAS 188689-64-7) .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl (C4), Pyridinyl (N1) C₁₂H₁₄N₄ 214.27 Synthesized via Buchwald-Hartwig coupling (17.9% yield); mp 104–107°C .
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine Thiophene-methyl (N1), Methyl (C4) C₁₀H₁₃N₃S 207.30 CAS 1499331-74-6; potential sulfur-mediated electronic effects .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Ethynyl Group (C4) : The ethynyl group in This compound is expected to enhance reactivity in cycloaddition reactions (e.g., click chemistry), unlike the ethoxy group in 5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine , which may stabilize the molecule via electron donation .
  • Trifluoromethyl (C3) : The CF₃ group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine increases lipophilicity and metabolic stability, making it suitable for medicinal chemistry applications .

Synthetic Methodologies Copper-Mediated Coupling: N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine was synthesized using cesium carbonate and copper(I) bromide under mild conditions (35°C, 48 hours), albeit with a low yield (17.9%) . Vilsmeier–Haack Reagent: In contrast, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (a pyrazolo-pyrimidine analog) was synthesized via Vilsmeier–Haack formylation, achieving an 82% yield .

Physicochemical Properties

  • Melting Points : The cyclopropyl derivative exhibits a defined melting point (104–107°C), while 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is provided as a solution for research, suggesting lower crystallinity .
  • Solubility : The ethoxy group in 5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine may improve aqueous solubility compared to the ethynyl or CF₃ analogs .

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